N-Desmethyl Rosiglitazone discovery and synthesis
N-Desmethyl Rosiglitazone discovery and synthesis
An In-Depth Technical Guide to N-Desmethyl Rosiglitazone (B1679542): Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent thiazolidinedione-class antidiabetic agent. This document provides a comprehensive technical overview of the discovery, synthesis, and biological significance of N-Desmethyl Rosiglitazone. It is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, medicinal chemistry, and the development of novel therapeutics for metabolic disorders. This guide details the metabolic pathway leading to its formation, summarizes its pharmacokinetic profile, and outlines potential synthetic strategies. Furthermore, it includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the associated biochemical and chemical processes.
Discovery and Biological Significance
N-Desmethyl Rosiglitazone was identified as a major circulating metabolite of Rosiglitazone during preclinical and clinical studies of the parent drug. Its discovery was integral to understanding the metabolic fate of Rosiglitazone in humans.
Metabolic Formation
Rosiglitazone undergoes extensive hepatic metabolism primarily through N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid[1][2]. The N-demethylation of Rosiglitazone to form N-Desmethyl Rosiglitazone is predominantly catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9[3][4]. In vitro studies using human liver microsomes have confirmed that CYP2C8 is the principal enzyme responsible for this metabolic pathway[3].
Biological Activity
N-Desmethyl Rosiglitazone is reported to be a major metabolite of Rosiglitazone[5]. While it retains some affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the primary pharmacological target of Rosiglitazone, its activity is considered to be considerably less potent than the parent compound[1]. Consequently, it is not expected to significantly contribute to the overall insulin-sensitizing activity of Rosiglitazone[1].
Quantitative Data
Pharmacokinetic Properties
A summary of the pharmacokinetic parameters for N-Desmethyl Rosiglitazone in humans is provided in the table below. These values were obtained from studies investigating the metabolism and pharmacokinetics of Rosiglitazone.
| Parameter | Value | Species | Reference |
| Linear Range of Quantification | 1-150 ng/mL | Human | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human | [6] |
| Clearance (CYP2C81/1 carriers) | 1.96 L/h (95% CI, 1.42-2.69 L/h) | Human | |
| Clearance (CYP2C81/3 carriers) | 2.22 L/h (95% CI, 1.61-3.04 L/h) | Human | |
| Clearance (CYP2C83/3 carriers) | 2.47 L/h (95% CI, 1.80-3.39 L/h) | Human |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₃O₃S | [5] |
| Molecular Weight | 343.41 g/mol | [7] |
| CAS Number | 257892-31-2 | [5] |
Synthesis of N-Desmethyl Rosiglitazone
Proposed Synthetic Pathway
The synthesis would involve the selective removal of the N-methyl group from the pyridinylamino moiety of Rosiglitazone.
Potential N-Demethylation Protocols
This is a widely used and generally effective method for the N-demethylation of tertiary amines.
Step 1: Formation of the Carbamate (B1207046) Intermediate Rosiglitazone would be dissolved in a suitable aprotic solvent (e.g., 1,2-dichloroethane (B1671644) or toluene). 1-Chloroethyl chloroformate (ACE-Cl) is then added, typically at 0 °C, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
Step 2: Hydrolysis of the Carbamate The solvent is removed under reduced pressure, and the resulting crude carbamate intermediate is dissolved in methanol (B129727). The solution is then heated to reflux to induce cleavage of the carbamate and formation of the hydrochloride salt of N-Desmethyl Rosiglitazone. The product can then be isolated and purified by standard techniques such as crystallization or chromatography.
The von Braun reaction using cyanogen (B1215507) bromide (BrCN) is a classical method for N-demethylation.
Step 1: Reaction with Cyanogen Bromide Rosiglitazone would be dissolved in an inert solvent (e.g., chloroform (B151607) or benzene), and cyanogen bromide is added. The reaction is typically carried out at room temperature or with gentle heating. This step results in the formation of an N-cyano intermediate and methyl bromide.
Step 2: Hydrolysis of the N-Cyano Intermediate The N-cyano intermediate is then hydrolyzed to the secondary amine, N-Desmethyl Rosiglitazone, typically under acidic or basic conditions. For example, hydrolysis can be achieved by heating with aqueous acid (e.g., HCl) or a base (e.g., NaOH).
Experimental Protocols
In Vitro Metabolism of Rosiglitazone by Human Liver Microsomes
This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of Rosiglitazone[3].
Materials:
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Human liver microsomes
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Rosiglitazone
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Potassium phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (B52724) (for quenching the reaction)
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Internal standard (for LC-MS analysis)
Procedure:
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Prepare a stock solution of Rosiglitazone in a suitable solvent (e.g., methanol or DMSO).
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In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.
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Add Rosiglitazone to the incubation mixture to achieve the desired final concentration.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes).
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Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant for the presence of N-Desmethyl Rosiglitazone using a validated LC-MS/MS method.
Signaling Pathways
Rosiglitazone and, to a lesser extent, N-Desmethyl Rosiglitazone, exert their effects through the activation of PPARγ, a nuclear receptor that regulates gene expression.
Conclusion
N-Desmethyl Rosiglitazone is a key metabolite in the biotransformation of Rosiglitazone. While its pharmacological activity is less pronounced than its parent compound, a thorough understanding of its formation, pharmacokinetics, and synthesis is crucial for comprehensive drug development and metabolism studies. The information provided in this guide serves as a foundational resource for researchers in these fields. Further investigation into developing a specific and efficient synthesis protocol and more detailed characterization of its biological activities would be valuable additions to the current body of knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PPARgamma agonist rosiglitazone enhances rat brown adipose tissue lipogenesis from glucose without altering glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. N-Desmethyl rosiglitazone - CAS - 257892-31-2 | Axios Research [axios-research.com]
